molecular formula C10H12FN5O3 B12371481 (2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12371481
M. Wt: 269.23 g/mol
InChI Key: ZGYYPTJWJBEXBC-ZBFRNQRKSA-N
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Description

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and an aminopurinyl group in its structure makes it unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of the fluorine atom: This step often involves fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the aminopurinyl group: This is typically done through nucleophilic substitution reactions, where the purine base is introduced to the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential interactions with enzymes and nucleic acids, providing insights into biochemical pathways.

    Medicine: It is investigated for its potential antiviral and anticancer properties, given its structural similarity to nucleoside analogs used in therapy.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and aminopurinyl group can disrupt base pairing and enzyme recognition, leading to inhibition of DNA and RNA synthesis. This makes the compound a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Another nucleoside analog with a fluorine atom, used in antiviral research.

    2’-Deoxy-2’-fluorouridine: A fluorinated nucleoside analog with applications in cancer therapy.

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

Uniqueness

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and an aminopurinyl group. This combination of features can result in distinct biological activities and interactions, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1

InChI Key

ZGYYPTJWJBEXBC-ZBFRNQRKSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

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